Crystal structure analysis of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate
Crystal structure analysis of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate
An In-depth Technical Guide to the Crystal Structure Analysis of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate. As a Senior Application Scientist, the following sections synthesize established methodologies with practical insights, ensuring a robust and reproducible approach to elucidating the solid-state structure of this promising heterocyclic compound. Pyrrole derivatives are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active substances.[1][2][3] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction (SCXRD), is paramount for understanding intermolecular interactions, informing drug design, and ensuring intellectual property claims.[4][5][6]
Synthesis and Crystallization: The Foundation of Structural Analysis
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.
Proposed Synthesis
While various synthetic routes to substituted pyrroles exist, a plausible approach for the target compound, 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate, could be adapted from established methods for preparing functionalized pyrroles.[7][8] A potential multi-component reaction or a stepwise synthesis could be employed, and the final product would require rigorous purification, typically by column chromatography or recrystallization, to ensure a purity of >99%, which is crucial for successful crystallization.
Crystallization Methodologies
The formation of a well-ordered single crystal is often the most challenging step in the process.[5][9] The choice of crystallization technique is critical and is often an empirical process. For a small organic molecule like 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate, several methods should be explored in parallel.
Experimental Protocol: Screening for Crystallization Conditions
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Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and toluene).[9] A good starting point is a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.
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Slow Evaporation: This is often the simplest and most effective method.[9]
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Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial.
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Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
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Monitor the vial for the formation of single crystals. The rate of evaporation can be controlled by adjusting the opening of the vial cap.[9]
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Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[10]
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Dissolve the compound in a small volume of a relatively low-boiling-point solvent in which it is soluble.
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Place this solution in a small, open vial.
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Place the small vial inside a larger, sealed container that contains a small amount of a "precipitant" solvent in which the compound is insoluble but which is miscible with the solvent of the compound solution.
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Over time, the precipitant vapor will diffuse into the compound's solution, reducing its solubility and promoting crystallization.[10]
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Antisolvent Crystallization: This method involves the controlled addition of a solvent in which the compound is insoluble (the antisolvent) to a solution of the compound.[10] This reduces the solubility and can induce crystallization.
The following diagram illustrates the general workflow for crystallization screening:
Caption: Workflow for crystallization screening of a small organic molecule.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using SCXRD.
Data Collection
Experimental Protocol: SC-XRD Data Collection
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Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension with well-defined faces) is carefully selected under a microscope and mounted on a goniometer head.
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Diffractometer Setup: The data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a modern detector (e.g., CCD or CMOS).[11]
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Cryo-Cooling: The crystal is cooled to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to a more precise structure determination.[11]
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Unit Cell Determination: A short pre-experiment is run to locate reflections and determine the unit cell parameters and crystal system.
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Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio.
Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
Computational Protocol: Structure Solution and Refinement
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Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
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Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
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Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.
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Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
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Validation: The final refined structure is validated using tools like CHECKCIF to ensure its quality and chemical reasonableness.
Hypothetical Crystal Data and Structural Insights
While no experimental data for 3,4-dimethyl 2-amino-1H-pyrrole-3,4-dicarboxylate is publicly available, we can propose a set of plausible crystallographic parameters based on similar pyrrole derivatives found in the literature.[12][13][14]
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₄N₂O₄ |
| Formula Weight | 226.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.0 |
| c (Å) | 10.0 |
| β (°) | 95.0 |
| V (ų) | 1120 |
| Z | 4 |
| Dcalc (g/cm³) | 1.34 |
| R-factor | ~0.05 |
Structural Interpretation:
Based on this hypothetical data, we can anticipate several key structural features:
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Molecular Conformation: The pyrrole ring is expected to be largely planar. The orientation of the two carboxylate groups will be of particular interest, as their conformation will influence the overall molecular shape and packing.
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Intermolecular Interactions: The presence of the amino group (N-H) and carboxylate groups (C=O) strongly suggests the formation of intermolecular hydrogen bonds. These interactions are likely to play a dominant role in the crystal packing, potentially forming dimers or extended networks.[13][14]
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Crystal Packing: The molecules are likely to pack in a way that maximizes favorable intermolecular interactions, leading to a stable and well-ordered crystal lattice.
The following diagram illustrates a hypothetical packing arrangement stabilized by hydrogen bonding:
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- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
